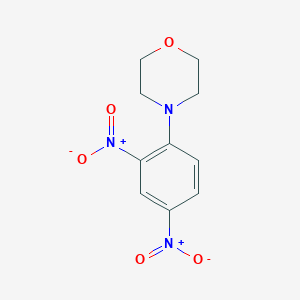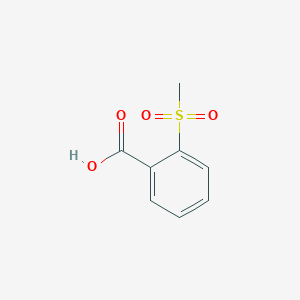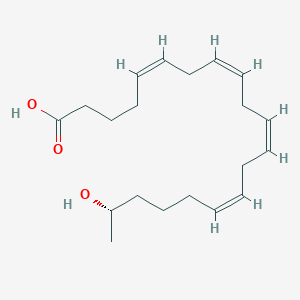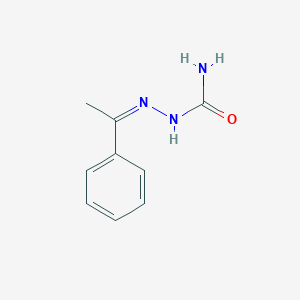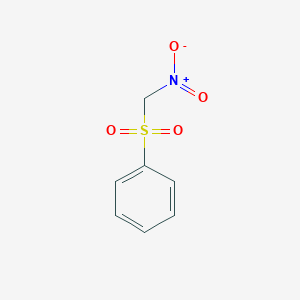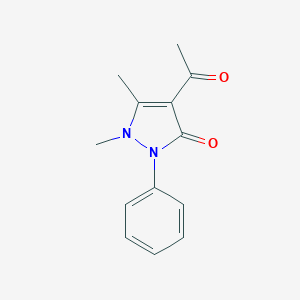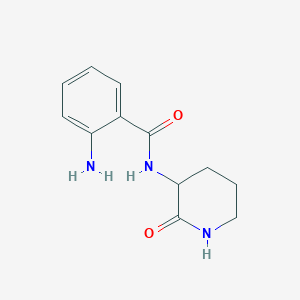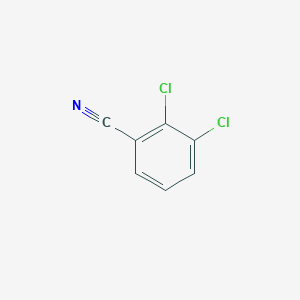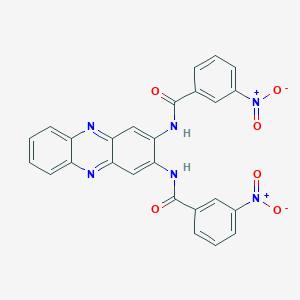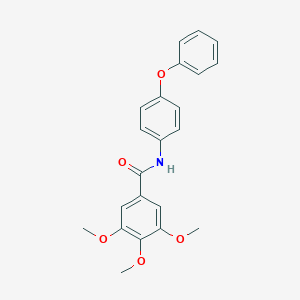
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide, also known as TPNPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPNPPB belongs to the class of benzamide derivatives and has been shown to possess various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves its ability to modulate the activity of certain ion channels and receptors in the brain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to act as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical And Physiological Effects
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to increase the activity of the TRPV1 channel, which can lead to the sensation of heat and pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to enhance the activity of the GABA receptor, which can lead to the inhibition of neuronal activity. In addition, 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its ability to selectively modulate the activity of certain ion channels and receptors, its relatively high potency, and its availability. The limitations of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the lack of information on its long-term effects.
Future Directions
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. One direction is to investigate the potential therapeutic applications of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to study the long-term effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on neuronal function and behavior. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on ion channels and receptors.
Synthesis Methods
The synthesis method of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves the reaction of 4-phenoxyphenylamine with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been reported in the literature, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders such as epilepsy and chronic pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been studied for its potential use as a tool compound for studying the role of ion channels and receptors in various physiological processes.
properties
CAS RN |
112960-57-3 |
|---|---|
Product Name |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)22(24)23-16-9-11-18(12-10-16)28-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24) |
InChI Key |
PAOGGZSGIWSFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



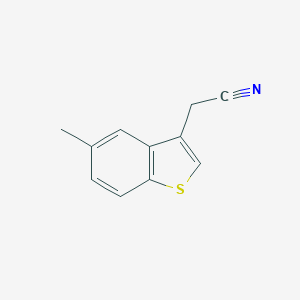
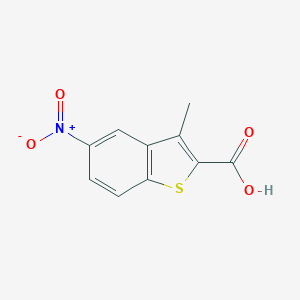
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)

